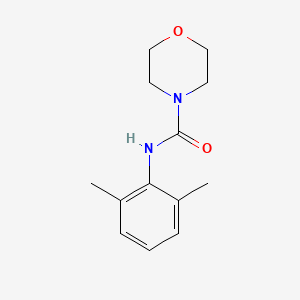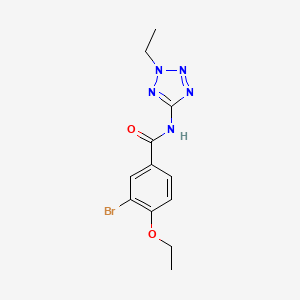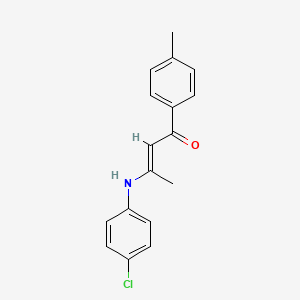
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether formation: The next step involves the introduction of the thioether group. This can be done by reacting the oxadiazole derivative with a suitable thiol compound, such as benzyl mercaptan, under basic conditions.
Acetamide formation: The final step is the formation of the acetamide group. This can be achieved by reacting the thioether derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl or fluorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could yield amines.
Applications De Recherche Scientifique
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving oxidative stress and inflammation.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases and conditions.
Industrial Applications: It may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, such as proteases or kinases.
Receptor Modulation: It may interact with specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, to modulate their activity.
Signal Transduction Pathways: The compound may affect various signal transduction pathways, such as those involving reactive oxygen species (ROS) or inflammatory cytokines.
Comparaison Avec Des Composés Similaires
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide can be compared with other similar compounds, such as:
2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide: This compound has a phenyl group instead of a benzyl group, which may affect its biological activity and chemical properties.
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may influence its reactivity and pharmacological profile.
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-methylphenyl)acetamide: This compound has a methylphenyl group instead of a fluorophenyl group, which may alter its chemical stability and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-6-8-14(9-7-13)19-15(22)11-24-17-21-20-16(23-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPJAGRIKMJMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-{[4-(1-NAPHTHYL)-1,3-THIAZOL-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B5754143.png)
![N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]pyridin-2-amine](/img/structure/B5754150.png)

![2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)


![N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)
![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)

![METHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5754226.png)
![5-Cyclohexyl-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5754232.png)
